
N'-(3-Bromobenzylidene)-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Bromobenzylidene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzylidene group attached to a furohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
N’-(3-Bromobenzylidene)-2-furohydrazide can be synthesized through the condensation reaction between 3-bromobenzaldehyde and 2-furohydrazide. The reaction typically takes place in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)-2-furohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(3-Bromobenzylidene)-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furohydrazide moiety.
Reduction: Aminated derivatives of the compound.
Substitution: Substituted benzylidene derivatives with various functional groups.
科学的研究の応用
N’-(3-Bromobenzylidene)-2-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research suggests it may have anti-cancer properties by inducing apoptosis in cancer cells.
Industry: It can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
作用機序
The exact mechanism of action of N’-(3-Bromobenzylidene)-2-furohydrazide is not fully understood. it is believed to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. Additionally, the compound can bind to metal ions, leading to changes in fluorescence intensity, which can be used for sensing applications.
類似化合物との比較
Similar Compounds
N’-(3-Bromobenzylidene)nonanohydrazide: Known for its anti-cancer properties and use as a fluorescent probe.
N’-(3-Bromobenzylidene)-4-chlorobenzenesulfonohydrazide:
Uniqueness
N’-(3-Bromobenzylidene)-2-furohydrazide stands out due to its unique combination of a bromobenzylidene group and a furohydrazide moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C12H9BrN2O2 |
|---|---|
分子量 |
293.12 g/mol |
IUPAC名 |
N-[(E)-(3-bromophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
InChIキー |
NIANEQCIOLRIRH-RIYZIHGNSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=CO2 |
正規SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate](/img/structure/B11966543.png)
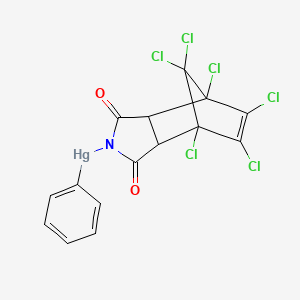
![allyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966565.png)
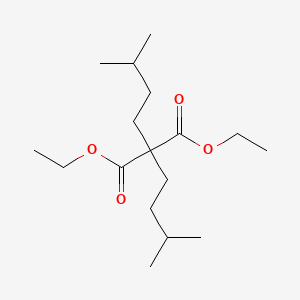
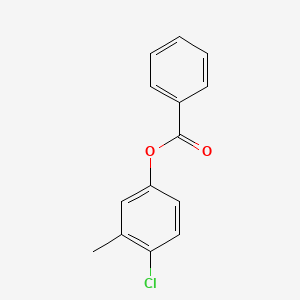
![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
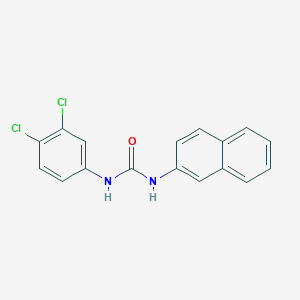
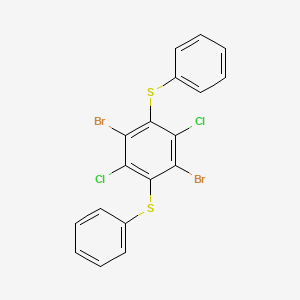

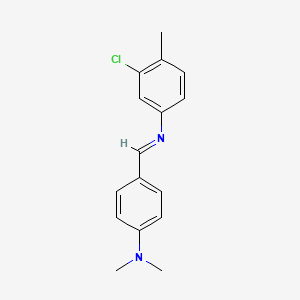
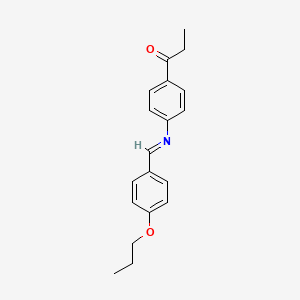
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
